4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzene-1,2-diol
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Overview
Description
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a benzene ring, along with two hydroxyl groups attached to the benzene ring, making it a dihydroxybenzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with benzaldehyde derivatives to form the benzoxazine ringThe final step involves the hydroxylation of the benzene ring to introduce the dihydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzoxazine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazine derivatives.
Substitution: Various substituted benzoxazine compounds.
Scientific Research Applications
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The benzoxazine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
- 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZOIC ACID
Uniqueness
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Properties
Molecular Formula |
C26H21NO3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C26H21NO3/c28-23-16-15-18(17-24(23)29)25-27-22-14-8-7-13-21(22)26(30-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,25,27-29H |
InChI Key |
AFBZIMUCEJUHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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